Cas no 15802-62-7 (Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-)

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)- structure
15802-62-7 structure
Product Name:Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-
CAS-nummer:15802-62-7
MF:C13H14O3
MW:218.248464107513
CID:1335513
PubChem ID:5376216
Update Time:2025-04-20

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)- Chemische en fysische eigenschappen

Naam en identificatie

    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-
    • SCHEMBL12913257
    • FEMA No. 4597
    • Ethyl .alpha.-acetylcinnamate
    • ethyl 2-benzylidene-3-oxobutanoate
    • DTXSID101337851
    • 15802-62-7
    • Cinnamic acid, alpha-acetyl-, ethyl ester, (E)-
    • UNII-2B50D0O5PD
    • Ethyl (2E)-2-acetyl-3-phenyl-2-propenoate #
    • Q27254506
    • ethyl (2E)-2-benzylidene-3-oxobutanoate
    • CS-W022652
    • UNII-7GF90UOL9N
    • (E)-ethyl 2-benzylidene-3-oxobutanoate
    • 620-80-4
    • Ethyl alpha-acetylcinnamate
    • 2B50D0O5PD
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester
    • AKOS003622040
    • CINNAMIC ACID, .ALPHA.-ACETYL-, ETHYL ESTER, (E)-
    • alpha-Acetylcinnamic acid ethyl ester
    • ethyl (z)-2-benzylidene-3-oxobutanoate
    • Ethyl 2-benzylideneacetoacetate
    • (E)-ethyl alpha-acetylcinnamate
    • Ethyl alpha-acetylcinnamate, (E)-
    • 7GF90UOL9N
    • MFCD00521137
    • NSC-68527
    • 2-Acetyl-3-phenylacrylic acid ethyl ester
    • Cinnamic acid, alpha-acetyl-, ethyl ester
    • CS-17399
    • 3-oxo-2-(phenylmethylene)Butanoic acid ethyl ester
    • A8586
    • FEMA No. 4597, E-
    • Cinnamic acid, .alpha.-acetyl-, ethyl ester
    • S10457
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (2E)-
    • (E)-Cinnamyl 3-oxobutanoate
    • ethyl (E)-2-benzylidene-3-oxobutanoate
    • ETHYL .ALPHA.-ACETYLCINNAMATE, (E)-
    • Ethyl2-benzylidene-3-oxobutanoate
    • MDL: MFCD00521137
    • Inchi: 1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+
    • InChI-sleutel: AYZGINZXVVKWKV-FMIVXFBMSA-N
    • LACHT: O(CC)C(/C(/C(C)=O)=C/C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 218.09432
  • Monoisotopische massa: 218.094294304g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 5
  • Complexiteit: 286
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 43.4Ų

Experimentele eigenschappen

  • PSA: 43.37
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